molecular formula C14H18O2 B13621013 2-(4-Methoxyphenyl)cycloheptan-1-one

2-(4-Methoxyphenyl)cycloheptan-1-one

Cat. No.: B13621013
M. Wt: 218.29 g/mol
InChI Key: GANVBLBUTSMECS-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)cycloheptan-1-one is an organic compound with the molecular formula C14H18O2 It is characterized by a cycloheptanone ring substituted with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)cycloheptan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with cycloheptanone and 4-methoxybenzaldehyde.

    Reaction: A condensation reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)cycloheptan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(4-Methoxyphenyl)cycloheptan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)cycloheptan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Hydroxyphenyl)cycloheptan-1-one: Similar structure but with a hydroxy group instead of a methoxy group.

    2-(4-Methylphenyl)cycloheptan-1-one: Similar structure but with a methyl group instead of a methoxy group.

    2-(4-Chlorophenyl)cycloheptan-1-one: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

2-(4-Methoxyphenyl)cycloheptan-1-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and research applications.

Properties

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

2-(4-methoxyphenyl)cycloheptan-1-one

InChI

InChI=1S/C14H18O2/c1-16-12-9-7-11(8-10-12)13-5-3-2-4-6-14(13)15/h7-10,13H,2-6H2,1H3

InChI Key

GANVBLBUTSMECS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CCCCCC2=O

Origin of Product

United States

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